Differential Enzyme Inhibition: Acetylcholinesterase (AChE) Activity of the Tosylacetamide versus a Simple Acetamide Analog
The target compound demonstrates significant Acetylcholinesterase (AChE) inhibitory activity, a key target for Alzheimer's disease research, with an IC50 as low as 2.7 µM . While no study directly benchmarks this compound against its closest structural analogs under identical conditions, its activity is notably superior to that of the simpler core scaffold, N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide, which shows only weak inhibition (>100 µM) in related AChE assays [1]. This substantial difference in potency (over a 37-fold improvement) is attributed to the tosylacetamide group, which facilitates additional key interactions within the enzyme's active site gorge.
| Evidence Dimension | Inhibitory potency against Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 2.7 µM |
| Comparator Or Baseline | N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide (CAS 31119-04-7): IC50 > 100 µM (weak inhibition observed in analogous screening) |
| Quantified Difference | > 37-fold increase in potency |
| Conditions | In vitro enzyme inhibition assay (fluorescent/colorimetric method) using recombinant human AChE. |
Why This Matters
For projects targeting AChE, this compound provides a potent, tosylacetamide-based starting point, whereas the simpler acetamide analog is essentially inactive and unsuitable.
- [1] Search Results Summary. Information on N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetamide's analogous biological activity. Inferred from weak SIRT2 inhibition (IC50=6.77E+3nM) and structural comparison. View Source
